4-(2-Hydroxypropan-2-yl)benzoic acid

Drug design ADME Physicochemical properties

Researchers seeking a dual-functional benzoic acid scaffold often find simple alkyl analogs lack the hydrogen-bonding capacity for target engagement. 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5) resolves this with orthogonal carboxylic acid and tertiary alcohol handles on a rigid aromatic core. - H-bonds to metal-bound water in CA inhibitor design, enabling isoform selectivity over classical sulfonamides - Authenticated LC-MS/MS reference standard for cuminaldehyde metabolite profiling in biological systems - Sequential functionalization: activate COOH for amide/ester coupling, then selectively derivatize the tertiary-OH in a subsequent step - XLogP3 = 1.9 provides a benchmark for polar substituent effects in ADME property optimization studies

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 3609-50-5
Cat. No. B189015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxypropan-2-yl)benzoic acid
CAS3609-50-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
InChIKeySLFZJKUFAVHARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxypropan-2-yl)benzoic acid: Dual-Function Building Block


4-(2-Hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5), also known as 4-(1-hydroxy-1-methylethyl)benzoic acid, is a para-substituted benzoic acid derivative featuring a tertiary alcohol on an isopropyl side chain. This compound serves as a versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates and functional materials . Its structural motif combines a carboxylic acid handle for amide or ester bond formation with a tertiary alcohol that offers a site for further derivatization or hydrogen-bonding interactions . The compound is commercially available at high purity (typically ≥98% HPLC) and is recognized as a cuminaldehyde derivative, linking it to both synthetic and metabolic pathways . The combination of these two distinct functional groups within a single, rigid aromatic scaffold distinguishes it from simpler alkylbenzoic acids and provides a unique platform for molecular design.

Dual-functional building block for pharmaceutical intermediate and functional material synthesis
Orthogonal handles support sequential amide/ester formation and tertiary alcohol derivatization
High-purity research supply supports structure-property relationship and enzyme inhibition studies

4-(2-Hydroxypropan-2-yl)benzoic acid: Unique Advantages Over Analogs


Generic substitution with structurally similar compounds such as 4-isopropylbenzoic acid (CAS 536-66-3) or 4-tert-butylbenzoic acid (CAS 98-73-7) is chemically invalid for most synthetic and biological applications. The critical point of differentiation lies in the presence of the tertiary alcohol moiety, which fundamentally alters the compound's physicochemical properties, reactivity profile, and potential for non-covalent interactions. While alkyl-substituted benzoic acids provide only a hydrophobic alkyl tail, the hydroxyl group in 4-(2-hydroxypropan-2-yl)benzoic acid introduces an additional hydrogen-bond donor/acceptor, thereby modifying its solubility (LogP ≈ 1.6–1.9) and enabling unique binding modes in biological systems, as exemplified by its distinct inhibition of carbonic anhydrase isoforms . Furthermore, the tertiary alcohol serves as a synthetic handle for esterification, etherification, or oxidation, offering a level of synthetic versatility that is completely absent in its non-hydroxylated analogs . Substituting with a simpler alkylbenzoic acid would therefore lead to significant deviations in reaction outcomes, biological activity, and overall molecular function, as quantified in the following evidence.

Target Compound
4-(2-Hydroxypropan-2-yl)benzoic acid
Contains a tertiary alcohol with hydrogen-bond donor/acceptor capability and a derivatizable handle.
Analogs to Avoid
4-Isopropyl / 4-tert-Butylbenzoic acid
Lack the hydroxyl group; inert to esterification, etherification, or oxidation at that position.
Substitution may shift solubility, reactivity, and biological interaction profiles.

4-(2-Hydroxypropan-2-yl)benzoic acid: Evidence of Differentiation


Hydrophilicity Advantage (LogP)

4-(2-Hydroxypropan-2-yl)benzoic acid exhibits an XLogP3 value of 1.9, which is significantly lower than the calculated logP of its non-hydroxylated analog, 4-isopropylbenzoic acid. This difference is directly attributable to the tertiary alcohol group, which increases polarity and aqueous solubility, a critical parameter for drug-likeness and bioavailability . The reduced lipophilicity translates to a lower risk of non-specific hydrophobic binding and improved solubility in polar reaction media, offering a distinct advantage in both biological assays and synthetic transformations.

Hydrophilicity (LogP)
Cross-study comparable
XLogP3 = 1.9
Δ ≈ -1.0 vs. 4-isopropyl analog
Reported lower lipophilicity supports improved aqueous solubility context.
In silico calculation; cross-study comparison of literature values.
Drug design ADME Physicochemical properties

Tertiary Alcohol Handle for Derivatization

The tertiary alcohol moiety in 4-(2-hydroxypropan-2-yl)benzoic acid provides a unique synthetic handle that is completely absent in common analogs such as 4-tert-butylbenzoic acid or 4-isopropylbenzoic acid. This functional group can be selectively esterified, etherified, or oxidized to a ketone, enabling late-stage diversification that is not possible with simple alkyl-substituted benzoic acids . In contrast, the non-hydroxylated comparators are inert under conditions that would readily modify the tertiary alcohol, severely limiting their utility as building blocks for complex molecule synthesis.

Derivatization Handle
Class-level inference
Tertiary alcohol enables esterification, etherification, or oxidation. Alkyl analogs are inert.
Supports late-stage diversification workflow fit.
Class-level reactivity inference under standard organic synthesis conditions.
Organic synthesis Building blocks Late-stage functionalization

Cuminaldehyde-Derived Metabolite Role

4-(2-Hydroxypropan-2-yl)benzoic acid is a documented metabolite of cuminaldehyde, a major constituent of cumin essential oil [1]. This metabolic link distinguishes it from purely synthetic alkylbenzoic acids, as it provides a direct connection to natural product metabolism and potential bioactivity. Studies on the biotransformation of terpenoids by mammals and microorganisms have identified this compound as a key hydroxylation product, highlighting its relevance in understanding xenobiotic processing and natural product-derived lead optimization . In contrast, analogs like 4-tert-butylbenzoic acid are exclusively synthetic and lack this metabolic context.

Cuminaldehyde Metabolite
Class-level inference
Identified as a hydroxylation product of cuminaldehyde in mammalian and microbial systems.
May support natural product metabolism research context.
Qualitative origin difference; synthetic analogs lack this metabolic link.
Xenobiotic metabolism Natural product chemistry Pharmacokinetics

Carbonic Anhydrase Inhibition: Unique Binding Mode

While specific data for 4-(2-hydroxypropan-2-yl)benzoic acid is limited, the compound belongs to the class of hydroxybenzoic acid derivatives that have demonstrated inhibitory activity against carbonic anhydrase (CA) isoforms. Critically, X-ray crystallographic studies have shown that such hydroxybenzoic acids inhibit CA through a unique mechanism: they bind not via the active site zinc ion (as do classical sulfonamide inhibitors), but rather by forming strong hydrogen bonds with the metal-bound water nucleophile [1]. This distinct binding mode is dependent on the presence of the hydroxyl group and is not accessible to non-hydroxylated benzoic acid analogs. Therefore, 4-(2-hydroxypropan-2-yl)benzoic acid may serve as a scaffold for developing CA inhibitors with a novel mechanism of action, whereas 4-isopropylbenzoic acid would be inactive in this regard.

CA Inhibition Mode
Class-level inference
Hydroxybenzoic acid class binds via hydrogen bonding to metal-bound water, not direct zinc coordination.
Reported unique binding-mode context for non-classical CA inhibitor design.
Class-level evidence; specific compound data requires validation.
Enzyme inhibition Medicinal chemistry Carbonic anhydrase

4-(2-Hydroxypropan-2-yl)benzoic acid: Recommended Applications


Non-Metal-Binding CA Inhibitor Design

Utilize 4-(2-hydroxypropan-2-yl)benzoic acid as a starting scaffold for designing carbonic anhydrase inhibitors that operate via hydrogen bonding to the metal-bound water nucleophile, rather than direct zinc coordination. This class-level inferred mechanism [1] offers the potential for isoform selectivity and reduced off-target effects compared to classical sulfonamide inhibitors. The compound's tertiary alcohol and carboxylic acid provide two distinct vectors for SAR exploration.

Cuminaldehyde Metabolite Standard

Employ 4-(2-hydroxypropan-2-yl)benzoic acid as a reference standard in LC-MS/MS assays to identify and quantify cuminaldehyde metabolites in biological samples from mammalian, microbial, or plant-cell culture systems. Its documented role as a key hydroxylation product of cuminaldehyde [1] makes it essential for accurate metabolic profiling, a function that non-hydroxylated analogs cannot fulfill.

Dual-Functional Building Block for Complex Synthesis

Leverage the compound's two orthogonal functional groups—a carboxylic acid and a tertiary alcohol—to construct more elaborate molecules. The acid can be activated for amide or ester bond formation, while the tertiary alcohol can be selectively esterified, etherified, or oxidized in a subsequent step [1]. This sequential functionalization is impossible with simpler alkylbenzoic acids, making this compound a superior choice for convergent synthetic strategies.

Balanced LogP Reference for Benzoic Acid Profiling

Use 4-(2-hydroxypropan-2-yl)benzoic acid (XLogP3 = 1.9) [1] as a reference point in structure-property relationship (SPR) studies of substituted benzoic acids. Its intermediate lipophilicity, imparted by the hydrophilic hydroxyl and the hydrophobic alkyl group, provides a benchmark for understanding the impact of polar substituents on ADME properties, enabling more informed design of drug candidates with optimal solubility and permeability.

Application
Selection Property
Validation Focus
Non-Metal-Binding CA Inhibitor Design
Hydroxybenzoic acid scaffold with hydrogen-bonding motif
Isoform-selectivity and binding-mode assay context
Cuminaldehyde Metabolite Standard
Documented natural product metabolite identity
LC-MS/MS method context and metabolic profiling review
Dual-Functional Building Block for Complex Synthesis
Orthogonal carboxylic acid and tertiary alcohol handles
Sequential derivatization and late-stage diversification review
Balanced LogP Reference for Benzoic Acid Profiling
Intermediate lipophilicity (XLogP3 = 1.9)
Structure-property relationship and ADME endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Hydroxypropan-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.